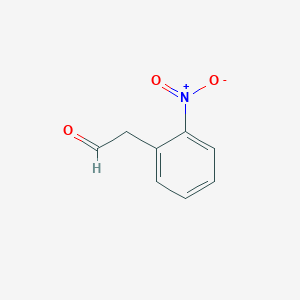

2-(2-Nitrophenyl)acetaldehyde

Description

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 2-(2-nitrophenyl)acetaldehyde lies in its role as a pivotal intermediate in the synthesis of diverse organic molecules, particularly nitrogen-containing heterocycles. smolecule.comresearchgate.net These structural motifs are prevalent in numerous biologically active compounds, including pharmaceuticals and agrochemicals. smolecule.comnih.gov The compound is especially recognized as a key precursor to the indole ring system, a privileged scaffold in drug discovery. nih.govrsc.org

The strategic placement of the nitro group ortho to the acetaldehyde moiety is crucial. This arrangement facilitates intramolecular cyclization reactions upon reduction of the nitro group to an amine. This transformation is a cornerstone of various indole syntheses. For instance, an intramolecular reductive amination (cyclization) of this compound can directly yield the indole ring. acs.org This approach is a feature of modern synthetic strategies that aim for efficiency and atom economy.

Beyond indoles, the aldehyde functionality allows for a range of classical carbonyl reactions, including condensations and nucleophilic additions, while the nitro group can be transformed into various other functional groups. smolecule.comevitachem.com This dual reactivity makes it a valuable synthon. Research has demonstrated its utility in tandem reactions, where a sequence of bond-forming events occurs in a single pot, streamlining the synthesis of complex targets like indolines. semanticscholar.org For example, a process involving the diazotization of 2-nitroanilines followed by coupling with ethyl vinyl ether yields this compound derivatives in situ, which are then used in subsequent Wittig reactions to build more complex structures. semanticscholar.org

| Transformation | Reagents/Conditions | Product Type | Significance |

| Reductive Cyclization | Au/Fe₂O₃, H₂ | Indole | Direct, one-pot synthesis of the indole scaffold. acs.org |

| Tandem Nitro-Reduction Aza-Michael Addition | Zinc powder | Indoline Derivatives | Efficient, one-pot synthesis of substituted indolines. semanticscholar.org |

| Wittig Reaction | Phosphonium ylide | α,β-Unsaturated Esters | Elongates the carbon chain for further cyclization precursors. semanticscholar.org |

| Reductive Amination (Intermolecular) | Aldehydes, Au/Fe₂O₃, H₂ | Aniline Derivatives | Forms substituted anilines from nitroarenes in one pot. acs.org |

Overview of Current Research Domains and Challenges

The research surrounding this compound is primarily focused on developing novel, efficient synthetic methodologies and expanding its application in the synthesis of complex heterocyclic systems. A major theme is the design of cascade or tandem reactions that leverage the compound's inherent reactivity to rapidly build molecular complexity from simple precursors. researchgate.netbeilstein-journals.org

Current Research Domains:

Advanced Catalysis: A significant area of research involves moving away from stoichiometric reagents, such as tin(II) chloride or iron powder, which were traditionally used for nitro group reduction. acs.org Modern approaches employ catalytic systems, like gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃), for selective hydrogenation. researchgate.netacs.org These catalysts enable efficient one-pot sequences, such as hydrogenation/hydroamination to form indoles, under milder conditions. acs.org

One-Pot Multi-component Reactions: The compound is a key player in the development of multi-component reactions that form several bonds in a single operation. mdpi.com For example, the continuous-flow synthesis of ortho-nitro-substituted arylacetaldehydes has been achieved using aryldiazonium salts derived from o-nitroaniline derivatives, showcasing a method with high functional group compatibility. acs.org

Novel Cyclization Strategies: Researchers are exploring new ways to utilize the compound's structure. One such strategy is the intramolecular arylogous nitroaldol (Henry) condensation. This base-mediated reaction between ortho-heteroatom-substituted aryl aldehydes and 2-nitrobenzyl halides has been developed to access a range of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives in high yields. rsc.org

Research Challenges:

Synthesis and Stability: The synthesis of this compound itself can be challenging. While methods like the nitration of phenylacetaldehyde exist, controlling the regioselectivity to favor the ortho isomer over para and meta products requires careful condition management. smolecule.com Furthermore, simple aldehydes like acetaldehyde and its derivatives are intrinsically sensitive, especially to the basic conditions often used in synthesis, which can lead to side reactions like self-condensation or polymerization. acs.org

Reaction Control in Multi-component Systems: While one-pot reactions are efficient, controlling selectivity can be difficult. In three-component reactions involving aromatic aldehydes, alkyl acrylates, and dialkyl malonates, it has been observed that ortho-substituted aromatic aldehydes, such as 2-nitrobenzaldehyde (a related compound), can give poor yields and low diastereoselectivity compared to their para- or meta-substituted counterparts. mdpi.com This suggests that the steric hindrance from the ortho-nitro group in this compound could present similar challenges in certain transformations.

Yield and Byproduct Formation: Achieving high yields in multi-step sequences involving this compound derivatives can be problematic. For instance, in the synthesis of certain α,β-unsaturated esters via a Wittig reaction, the potential for double bond migration can lead to the formation of undesired isomers, necessitating careful purification. semanticscholar.org

| Research Finding | Reaction | Catalyst/Reagent | Yield | Reference |

| One-Pot Indole Synthesis | Intramolecular reductive amination of this compound | Au/Fe₂O₃ | 71% | acs.org |

| Indoline Synthesis | Diazotization of 2-nitroaniline, coupling, and Wittig reaction | Cp₂Fe, Ph₃P=CHCO₂Et | 43-59% (over 2 steps) | semanticscholar.org |

| Benzofuran Synthesis | One-pot reaction of salicylaldehyde and 1-(bromomethyl)-2-nitrobenzene | DBU | 65% | rsc.org |

| Three-Component Reaction | Reaction of 2-nitrobenzaldehyde, methyl acrylate, and diethyl malonate | EtPPh₂ | 36% | mdpi.com |

Propriétés

IUPAC Name |

2-(2-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURPHRKGDQJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445628 | |

| Record name | 2-(2-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969-73-9 | |

| Record name | 2-Nitrobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1969-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetaldehyde, 2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development

Direct and Indirect Nitration Approaches to the Phenylacetaldehyde Framework

Introducing a nitro group onto the aromatic ring can be accomplished either by direct nitration of a phenylacetaldehyde derivative or by nitrating a precursor molecule that is later converted to the target aldehyde.

Direct nitration of phenylacetaldehyde itself is synthetically challenging. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, the aldehyde and the adjacent benzylic methylene group are sensitive to the strongly oxidizing and acidic conditions of typical nitration reactions (e.g., a mixture of nitric acid and sulfuric acid). masterorganicchemistry.com

To overcome the directing-group problem and achieve the desired ortho-nitration, a common strategy involves the use of a protecting group for the aldehyde. The aldehyde can be converted into an acetal, such as a diethyl acetal. This transformation changes the electronic nature of the substituent from electron-withdrawing to electron-donating, thus activating the ring and directing the electrophilic nitration to the ortho and para positions. The general sequence is as follows:

Acetal Formation : Phenylacetaldehyde is reacted with an alcohol (e.g., ethanol) under acidic catalysis to form the corresponding acetal.

Nitration : The protected phenylacetaldehyde derivative is then subjected to nitration, typically using a nitrating agent like fuming nitric acid at low temperatures. This step yields a mixture of ortho- and para-nitro isomers.

Deprotection : The nitro-substituted acetal is hydrolyzed using dilute acid to regenerate the aldehyde functionality, affording a mixture of 2-nitrophenylacetaldehyde and 4-nitrophenylacetaldehyde, which must then be separated.

| Step | Starting Material | Reagents & Conditions | Product |

| 1. Acetal Protection | Phenylacetaldehyde | Ethanol (excess), p-toluenesulfonic acid (cat.), reflux | Phenylacetaldehyde diethyl acetal |

| 2. Nitration | Phenylacetaldehyde diethyl acetal | Fuming HNO₃, H₂SO₄, 0–5°C | Mixture of ortho- and para-nitro acetals |

| 3. Deprotection | Mixture of nitro acetals | Dilute HCl, H₂O | Mixture of 2- and 4-nitrophenylacetaldehyde |

Table 1: A representative three-step sequence for the synthesis of nitrophenylacetaldehydes via an acetal protection strategy.

An alternative to direct nitration is to introduce the nitro group to a more stable precursor and then elaborate the side chain to form the acetaldehyde moiety.

One prominent precursor is phenylacetic acid. Nitration of phenylacetic acid with fuming nitric acid typically yields a mixture of isomeric nitro acids. sciepub.com While conventional nitration often favors the para and meta isomers, specific conditions can be developed to enhance the yield of the ortho-isomer. researchgate.net Once 2-nitrophenylacetic acid is obtained and isolated, it can be converted to the target aldehyde. sciepub.comwikipedia.org

Another versatile strategy begins with 2-nitrotoluene. The existing methyl group can be functionalized to build the required two-carbon aldehyde side chain. One established method involves a condensation reaction with a diester of oxalic acid (e.g., diethyl oxalate) in the presence of a base like sodium ethoxide. This forms a 2-nitrophenylpyruvic acid ester, which can then be processed further. google.comgoogle.com A more direct approach is the Leimgruber-Batcho indole synthesis methodology, where 2-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form trans-β-dimethylamino-2-nitrostyrene. clockss.org This intermediate can then be hydrolyzed to furnish 2-(2-nitrophenyl)acetaldehyde.

| Precursor | Key Reagents | Intermediate | Target | Reference |

| Phenylacetic Acid | Fuming HNO₃ | 2-Nitrophenylacetic Acid | Via reduction | sciepub.com |

| 2-Nitrotoluene | Diethyl oxalate, NaOEt | Ethyl 2-nitrophenylpyruvate | Via subsequent steps | google.com |

| 2-Nitrotoluene | DMFDMA | trans-β-Dimethylamino-2-nitrostyrene | Via hydrolysis | clockss.org |

Table 2: Overview of precursor-based nitration strategies.

Electrophilic Aromatic Nitration of Phenylacetaldehyde Derivatives

Reductive and Oxidative Transformations for Aldehyde Moiety Generation

These methods begin with a precursor that already contains the 2-nitrophenyl group and focus on creating the aldehyde functionality through either reduction of a carboxylic acid derivative or oxidation of an alcohol.

The selective reduction of a carboxylic acid to an aldehyde in the presence of a reducible nitro group is a delicate transformation. Direct reduction is difficult; therefore, the carboxylic acid is typically converted into a more reactive derivative first. Common strategies include:

Acid Chloride Route : 2-Nitrophenylacetic acid can be converted to 2-nitrophenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde via the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or by using specific hydride reagents.

Ester Route : The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester), and then reduced using a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

These methods are standard transformations in organic synthesis for converting carboxylic acids to aldehydes. smolecule.com

A highly effective and common route to this compound is the controlled oxidation of the corresponding primary alcohol, 2-(2-nitrophenyl)ethanol. The challenge lies in preventing over-oxidation to the carboxylic acid (2-nitrophenylacetic acid). libretexts.org This requires the use of mild and selective oxidizing agents in an anhydrous environment. chemistrysteps.com

Two of the most widely used reagents for this purpose are:

Pyridinium Chlorochromate (PCC) : PCC is a complex of chromium trioxide, pyridine, and HCl. It is a mild oxidant that is soluble in organic solvents like dichloromethane (CH₂Cl₂) and reliably oxidizes primary alcohols to aldehydes. libretexts.orgchemistrysteps.com The reaction is typically performed at room temperature.

Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine compound that offers several advantages, including neutral pH conditions, high yields, and short reaction times. libretexts.orgwikipedia.org It is highly selective for the oxidation of primary alcohols to aldehydes and is compatible with a wide range of sensitive functional groups. wikipedia.org

| Oxidizing Agent | Solvent | Key Advantages | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, selective for aldehyde formation, commercially available. | libretexts.orgchemistrysteps.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | High yields, neutral pH, short reaction times, high chemoselectivity. | libretexts.orgwikipedia.org |

Table 3: Common reagents for the controlled oxidation of 2-(2-nitrophenyl)ethanol.

Reduction Processes from Nitro Compounds (e.g., 2-Nitrophenylacetic Acid)

Carbon-Carbon Bond Formation and Condensation Routes

These synthetic routes construct the carbon framework of the molecule, often as the final key step. A powerful and direct method is the aldol-type condensation reaction. iitk.ac.in This involves reacting 2-nitrobenzaldehyde with a two-carbon nucleophile. wiserpub.com

A classic example is the reaction between 2-nitrobenzaldehyde and acetaldehyde. In this base-catalyzed reaction, the base (e.g., NaOH, KOH) deprotonates acetaldehyde to form an enolate ion. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. iitk.ac.in The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate under the reaction conditions to form 2-nitrocinnamaldehyde. However, by carefully controlling the conditions, the non-conjugated product, this compound, can be favored or the initial aldol addition product can be isolated and subsequently modified.

Enzyme-catalyzed (aldolase) reactions also represent a modern approach to this transformation, offering high stereoselectivity. researchgate.net For instance, 2-deoxy-D-ribose-5-phosphate aldolase (DERA) can catalyze the reaction between acetaldehyde and various aldehydes, including substituted benzaldehydes. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Reaction Type |

| 2-Nitrobenzaldehyde | Acetaldehyde | Base (e.g., NaOH) or Acid | Aldol Condensation |

| 2-Nitrobenzaldehyde | Acetone | Chiral imines / Acid | Asymmetric Aldol Reaction |

| 2-Nitrobenzaldehyde | Acetaldehyde | DERA (enzyme) | Biocatalytic Aldol Addition |

Table 4: Examples of condensation routes for the synthesis of the this compound framework. researchgate.netmdpi.com

Condensation Reactions with 2-Nitrobenzaldehyde Precursors

Condensation reactions represent a classical yet effective strategy for forming the carbon-carbon bond necessary to construct this compound from 2-nitrobenzaldehyde.

One prominent method is the Henry Reaction (also known as a nitroaldol reaction), which involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.org In this context, 2-nitrobenzaldehyde reacts with nitromethane in the presence of a base to form the corresponding β-nitro alcohol, (R)-(+)-2-Nitro-1-(2-nitrophenyl)ethan-1-ol. wikipedia.orgmdpi.com Subsequent dehydration and reduction steps would be required to yield the target aldehyde. One study optimized this reaction using a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex as a catalyst, achieving high yields (up to 99%) and excellent enantioselectivity (up to 94.6% ee) for the nitroaldol product. mdpi.com

Another relevant approach is the Darzens Condensation . This reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (glycidic ester). While not a direct route to the aldehyde, modifications of this reaction using related starting materials can be envisioned. For instance, the condensation of 2-nitrobenzaldehyde with chloroacetamides can produce 3-(2-nitroaryl)oxirane-2-carboxamides. rsc.org Further transformation of the resulting epoxide ring would be necessary to generate the acetaldehyde moiety.

A direct condensation of 2-nitrobenzaldehyde with acetaldehyde can also be performed. smolecule.comwikipedia.org This reaction, often catalyzed by a base like piperidine, directly forms 2-nitrocinnamaldehyde, which is an α,β-unsaturated precursor to the target compound. smolecule.comwikipedia.org Selective reduction of the carbon-carbon double bond would then be required to obtain this compound.

Table 1: Asymmetric Henry Reaction of 2-Nitrobenzaldehyde with Nitromethane

This table summarizes the results from an optimized asymmetric Henry reaction to produce the precursor to this compound.

| Entry | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | L1 | 20 | 24 | 90 | 89.9 |

| 2 | L2 | 20 | 24 | 95 | 92.5 |

| 3 | L3 | 20 | 24 | 92 | 91.8 |

| 4 | L4 | 20 | 24 | 99 | 94.6 |

| 5 | L5 | 20 | 24 | 94 | 93.2 |

Coupling Reactions Involving Acetaldehyde Enolates

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile tool for forming carbon-carbon bonds. The α-arylation of acetaldehyde enolates with a suitable 2-nitrophenyl electrophile is a direct and modern approach to synthesizing this compound. acs.orgsemanticscholar.org This reaction, however, is challenging due to the high reactivity of acetaldehyde and its propensity for self-condensation under basic conditions. acs.org

Research has focused on developing catalyst systems that can effectively mediate this transformation. The mechanism involves the generation of a palladium(0) species that undergoes oxidative addition to a 2-halonitrobenzene. The resulting palladium(II) complex then reacts with an acetaldehyde enolate (or a synthetic equivalent), followed by reductive elimination to yield the desired product and regenerate the catalyst. nih.govresearchgate.net The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle. nih.gov

A significant challenge in the coupling of nitroalkane enolates is their "hard" nucleophilic character, which can lead to slow reductive elimination. nih.gov Synthetic strategies often employ acetaldehyde enolate equivalents, such as ethyl vinyl ether, to circumvent the issues associated with handling acetaldehyde directly. semanticscholar.org For instance, a tandem reaction involving the diazotization of 2-nitroanilines followed by coupling with ethyl vinyl ether provides a synthetic equivalent to the α-arylation of an acetaldehyde enolate, yielding this compound derivatives. semanticscholar.org

Specialized Synthetic Techniques

Beyond conventional solution-phase synthesis, specialized techniques have been developed that utilize the unique functionalities of this compound for specific applications, such as solid-phase synthesis and complex molecular constructions.

Solid-Phase Synthesis Utilizing 2-(ortho-Nitrophenyl)ethanal Linkers

The compound this compound, also known as 2-(ortho-nitrophenyl)ethanal, has been incorporated into resin linkers for solid-phase synthesis (SPS). rsc.org This technique offers significant advantages, including the simplification of purification procedures by immobilizing the substrate on a solid support. atdbio.comumich.edu

The 2-(ortho-nitrophenyl)ethanal moiety often functions as a photolabile linker. rsc.orgacs.orgpnas.org The ortho-nitrobenzyl group is known for its ability to be cleaved upon UV irradiation, releasing the synthesized molecule from the solid support under mild conditions. acs.orggoogle.comacs.org This orthogonality is compatible with many standard protecting groups used in peptide and oligonucleotide synthesis. google.comnih.gov

In one application, a resin modified with a 2-(ortho-nitrophenyl)ethanal linker was used for the on-resin synthesis of complex polyamine spider toxins. rsc.org The aldehyde group of the linker serves as an anchor point for the construction of the polyamine backbone through sequential reductive amination and alkylation steps. rsc.org The final product is then cleaved from the resin, demonstrating the utility of this specialized linker in constructing complex natural products while avoiding difficult purification of polar intermediates. rsc.org

Table 2: Application of 2-(ortho-Nitrophenyl)ethanal Linker in Solid-Phase Synthesis

This table outlines the key stages in the solid-phase synthesis of acylpolyamines using the specified linker.

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Linker Attachment | The 2-(ortho-nitrophenyl)ethanal moiety is covalently bound to a solid support resin. | rsc.org |

| 2 | Backbone Construction | The polyamine backbone is built stepwise on the resin via reductive amination of the aldehyde, followed by alkylation and acylation. | rsc.org |

| 3 | Protecting Group Manipulation | Orthogonal protecting groups are used and selectively removed to allow for regioselective modifications. | rsc.org |

| 4 | Cleavage | The final product is released from the resin, often using conditions that exploit the linker's specific chemistry (e.g., photolysis for photolabile linkers). | rsc.orgacs.org |

Novel Cyclization and Functional Group Transformation Approaches

The presence of both an aldehyde and an ortho-nitro group in this compound allows for novel intramolecular cyclization reactions, providing access to important heterocyclic scaffolds. smolecule.com The most prominent of these is the reductive cyclization to form indole-based structures.

When the nitro group is reduced to an amino group (e.g., using reagents like sodium dithionite, Fe/HCl, or catalytic hydrogenation), the resulting 2-(2-aminophenyl)acetaldehyde can undergo spontaneous intramolecular condensation (cyclization) between the newly formed amine and the proximal aldehyde to form indoles. rsc.orgresearchgate.net This tandem reduction-cyclization is a powerful strategy for synthesizing substituted indoles.

Furthermore, the aldehyde and nitro functionalities can participate in more complex tandem reactions. For example, reductive cyclization of related substrates like N-(2-nitrophenyl)pyrrole-2-carboxaldehydes using sodium dithionite can yield pyrrole-fused quinoxalines. rsc.org Similarly, zinc-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles in the presence of external aldehydes leads to the formation of complex quinazoline derivatives. rsc.orgresearchgate.net These examples highlight how the reactive groups within the this compound framework can be harnessed to build intricate molecular architectures. smolecule.comsolubilityofthings.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 2-(2-nitrophenyl)acetaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. pressbooks.publibretexts.org This reactivity is central to many of its synthetic applications. smolecule.com

The carbonyl carbon of the aldehyde is electron-poor due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. pressbooks.publibretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org

Strong nucleophiles, such as those found in organometallic reagents like Grignard reagents and organolithium compounds, readily attack the carbonyl carbon. allstudiesjournal.com For instance, the reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a secondary alcohol after an acidic workup.

Weaker nucleophiles, such as water and alcohols, generally require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation. pressbooks.pub This protonation makes the carbonyl group more susceptible to attack by the weaker nucleophile.

A notable reaction is the Morita-Baylis-Hillman (MBH) reaction. In a study, the reaction of 2-nitrobenzaldehyde (a related compound) with methyl acrylate in the presence of a phosphine catalyst resulted in the formation of an MBH adduct. semanticscholar.org This suggests that this compound could undergo similar transformations.

Condensation reactions are a significant aspect of the reactivity of this compound, allowing for the formation of imines and acetals. smolecule.com These reactions typically involve the elimination of a water molecule.

Imine Formation: The reaction of this compound with primary amines yields imines, also known as Schiff bases. evitachem.com This acid-catalyzed reaction is reversible and is fundamental in the synthesis of various nitrogen-containing compounds. allstudiesjournal.com For example, the condensation with aniline would produce N-(2-(2-nitrophenyl)ethylidene)aniline. The formation of imines is a key step in reductive amination processes. acs.org

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can form an acetal. smolecule.com For instance, reacting it with excess ethanol under acidic conditions would yield 1,1-diethoxy-2-(2-nitrophenyl)ethane. This reaction is often used to protect the aldehyde group during other chemical transformations. The formation of 2-(2-aminophenyl)acetaldehyde dimethyl acetal is a documented example of such a protection strategy. acs.org

The table below summarizes representative condensation reactions of this compound.

| Reactant | Catalyst | Product Type |

| Primary Amine (R-NH₂) | Acid | Imine (Schiff Base) |

| Alcohol (R-OH) | Acid | Acetal |

| Aminoacetaldehyde dimethylacetal | Hydrochloric Acid | 2-(2-nitrobenzyl)imidazole prepchem.com |

Reductive amination is a powerful method for synthesizing amines from aldehydes. libretexts.org This process involves the initial formation of an imine through the condensation of this compound with an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgscirp.org

A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org For example, the reaction of this compound with ammonia, followed by reduction, would yield 2-(2-nitrophenyl)ethanamine.

One-pot reductive amination of aldehydes with nitroarenes has been achieved using gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃) as a catalyst. acs.org This method involves the chemoselective hydrogenation of the nitro group, followed by imine formation and subsequent reduction to the amine. acs.org

The following table outlines the key steps in reductive amination.

| Step | Reactants | Intermediate/Product |

| 1 | This compound, Amine | Imine |

| 2 | Imine, Reducing Agent | Amine |

Condensation Reactions: Formation of Imines and Acetals

Reactivity and Transformations of the Nitroaromatic Moiety

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo various transformations, most notably reduction and participation in intramolecular cyclization reactions. smolecule.com

The reduction of the nitro group is a key transformation of this compound, leading to the formation of 2-aminophenylacetaldehyde or intermediate nitroso compounds. smolecule.com The choice of reducing agent and reaction conditions determines the final product.

Formation of Amino Derivatives: The complete reduction of the nitro group to an amine is a common synthetic strategy. sci-hub.se This can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or metals in acidic media such as tin (Sn) and hydrochloric acid (HCl). libretexts.orgscispace.com The resulting 2-aminophenylacetaldehyde is a valuable intermediate for the synthesis of heterocyclic compounds like indoles. lookchem.com

Formation of Nitroso Derivatives: Under controlled reduction conditions, the nitro group can be partially reduced to a nitroso group. The formation of a nitroso intermediate is a key step in the rearrangement of N-2-nitrophenyl hydrazonyl bromides, which proceeds through a 1,7-electrocyclization involving the ortho-nitro group. nih.govacs.org

The following table presents common reducing agents and their products.

| Reducing Agent | Product |

| H₂/Pd/C | 2-Aminophenylacetaldehyde lookchem.com |

| Sn/HCl | 2-Aminophenylacetaldehyde scispace.com |

| Controlled Reduction | 2-Nitrosophenylacetaldehyde (intermediate) |

The presence of both the aldehyde and the nitro group (or its reduced form) in close proximity allows for various intramolecular cyclization reactions, leading to the formation of important heterocyclic structures like quinolines and indoles. smolecule.com

Quinoline Synthesis: Quinolines can be synthesized from this compound derivatives. For instance, a multicomponent reaction of aniline, 2-nitrobenzaldehyde (a related aldehyde), and propargyl alcohol in the presence of copper bromide yielded a 2,4-disubstituted quinoline. researchgate.net The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl, is a classic method for quinoline synthesis. The reduction of the nitro group in this compound to an amine in situ, followed by reaction with a suitable carbonyl compound, could provide a pathway to quinoline derivatives.

Indole Synthesis: this compound is a key precursor for the synthesis of indoles, a fundamental heterocyclic motif in many natural products and pharmaceuticals. bhu.ac.in The Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com While not directly starting from this compound, the synthesis of indole derivatives often involves intermediates derived from it. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization of the resulting 2-aminophenylacetaldehyde, is a common strategy. lookchem.comresearchgate.net A one-pot synthesis of indoles from (2-nitroaryl)alkynes has been developed using gold catalysts, which proceeds through a hydrogenation/hydroamination sequence. acs.org Another approach involves the condensation of 2-methylnitrobenzenes with formamide acetals followed by reduction to yield indoles. researchgate.net

The following table highlights key cyclization reactions.

| Heterocycle | Key Precursor from this compound | Synthetic Method |

| Quinoline | 2-Aminophenylacetaldehyde | Friedländer Annulation |

| Indole | 2-Aminophenylacetaldehyde | Intramolecular Cyclization lookchem.com |

| Indole | (2-Nitroaryl)alkyne derivative | Fischer Indole Synthesis wikipedia.orgmdpi.com |

Reduction Pathways to Amino and Nitroso Derivatives

Interplay Between Aldehyde and Nitro Functional Group Reactivities

The unique chemical architecture of this compound, featuring both an aldehyde and a nitro group in close proximity on an aromatic ring, gives rise to a fascinating interplay of reactivity. This interaction is most prominently demonstrated in intramolecular tandem reactions, where a transformation of the nitro group triggers a subsequent reaction with the aldehyde moiety, leading to the formation of complex heterocyclic systems. The electron-withdrawing nature of the nitro group also influences the electrophilic character of the aldehyde's carbonyl carbon. smolecule.com

The primary mode of interaction between the two functional groups is observed in reductive cyclization reactions. rsc.org In these processes, the nitro group is selectively reduced to an amino group (-NH2), which, being nucleophilic, readily undergoes an intramolecular condensation with the electrophilic aldehyde group present in the same molecule. This tandem, one-pot sequence avoids the isolation of the often-unstable 2-aminophenylacetaldehyde intermediate and provides an efficient pathway to various nitrogen-containing heterocycles. rsc.orgresearchgate.net

Several methodologies have been developed to achieve this chemoselective reduction and subsequent cyclization, highlighting the controlled reactivity between the two groups. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the aldehyde.

Key Research Findings in Reductive Cyclization:

Sodium Dithionite (Na₂S₂O₂): The use of sodium dithionite has been reported for the chemoselective reduction of a nitro group in the presence of an aldehyde. rsc.org The in situ generated amino group then undergoes spontaneous intramolecular condensation with the aldehyde to form cyclic products like quinoxalines. This method is noted for its efficiency, mild reaction conditions (room temperature), and high yields. rsc.org

Iron(0) Powder: An aldehyde-driven, Fe(0)-mediated reductive cyclization has been developed. acs.org In this system, elemental iron powder facilitates the reduction of the nitro group, with water acting as the hydrogen source. The presence of the aldehyde group has been found to accelerate the rate of the nitro group reduction, demonstrating a synergistic interaction. This one-pot protocol enables the synthesis of complex scaffolds such as 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. acs.org

Zinc (Zn) Powder: A tandem reductive cyclization process mediated by zinc powder in water has also been described for related 2-(2-nitrophenyl) substrates. researchgate.net This method provides a simple, economical, and environmentally friendly ("green") approach to synthesizing dihydrobenzo researchgate.netmdpi.comimidazo[1,2-c]quinazolines from aldehydes and 2-(2-nitrophenyl)-1H-benzo[d]imidazoles. researchgate.net

The strategic placement of the aldehyde and nitro groups is fundamental to these transformations. The ortho-positioning allows for the formation of stable five- or six-membered rings through intramolecular cyclization, a common and favored pathway in organic synthesis. While the primary reactivity pattern involves the reduction of the nitro group followed by cyclization, the nitro group's electron-withdrawing effect can also modulate the aldehyde's susceptibility to nucleophilic attack in other reactions. smolecule.commdpi.com

The table below summarizes representative transformation pathways involving the interplay of the aldehyde and nitro groups in nitrophenyl compounds.

Table 1: Reductive Cyclization Methods for Nitrophenyl Aldehydes and Related Compounds

| Reagent/System | Transformation Type | Product Class | Reference |

| Sodium Dithionite (Na₂S₂O₄) | Chemoselective reductive cyclization | Pyrrole fused Quinoxalines | rsc.org |

| Iron (Fe) Powder / H₂O | Aldehyde-driven one-pot reductive cyclization | 5,6-Dihydro-quinazolino[4,3-b]quinazolin-8-ones | acs.org |

| Zinc (Zn) Powder / H₂O | Tandem reductive cyclization | 5,6-Dihydrobenzo researchgate.netmdpi.comimidazo[1,2-c]quinazolines | researchgate.net |

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of organic molecules, including nitroaryl compounds. researchgate.netresearchgate.netamazonaws.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to model the properties of such systems effectively. ekb.egresearchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.it For 2-(2-Nitrophenyl)acetaldehyde, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The structure of this compound features several key geometric aspects. The presence of the substituent on the acetaldehyde moiety influences its geometry. Studies on α-substituted acetaldehydes (XCH₂CHO) show that electron-withdrawing groups like the nitro group (NO₂) can affect adjacent bond lengths and angles. researchgate.net The conformational landscape is primarily defined by the rotation around the single bond connecting the phenyl ring to the acetaldehyde group (C-Cα bond). The orientation of the nitro group relative to the plane of the benzene ring and the conformation of the aldehyde group are critical. The most stable conformer would seek to minimize steric hindrance between the ortho-nitro group and the acetaldehyde side chain.

Furthermore, substituted acetaldehydes can exist in keto-enol tautomeric forms. ekb.egacs.org Computational studies can determine the relative stability of the this compound keto form versus its corresponding enol form, (E/Z)-2-(2-nitrophenyl)ethen-1-ol. For most simple acetaldehydes, the keto form is significantly more stable, a trend that is expected to hold for this compound. ekb.eg

| Parameter | Description | Expected Feature based on Related Compounds | Reference |

|---|---|---|---|

| C=O Bond Length | Carbonyl bond of the aldehyde group. | Typical length around 1.20-1.22 Å, slightly influenced by the electron-withdrawing nitro group. | researchgate.netcomu.edu.tr |

| N-O Bond Lengths | Bonds within the nitro (NO₂) group. | Expected to be around 1.21-1.23 Å. | comu.edu.tr |

| C-NO₂ Bond Length | Bond connecting the nitro group to the phenyl ring. | Around 1.47-1.49 Å. | comu.edu.tr |

| Dihedral Angle (O-C-C-H) | Torsion angle of the aldehyde group. | Defines the planarity and orientation of the aldehyde hydrogen. | researchgate.net |

| Dihedral Angle (C-C-C-C) | Torsion angle between the phenyl ring and the side chain. | Determines the overall molecular conformation and steric interactions. | mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sphinxsai.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring. In contrast, the LUMO is anticipated to be distributed across the electron-deficient nitro group and the carbonyl group of the aldehyde moiety, which are strong electron-withdrawing groups. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. worldscientific.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. malayajournal.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| S-methyl-β-N-(3-(2-nitrophenyl)allylidene)dithiocarbazate | -0.174 | -0.063 | -0.111 | researchgate.net |

| ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -5.88 | -2.52 | 3.36 | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.28 | -1.27 | 4.01 | malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors denote different potential values.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of both the nitro (NO₂) and aldehyde (CHO) groups. researchgate.netresearchgate.net These sites represent the areas most susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the aldehydic hydrogen and the hydrogens on the phenyl ring, indicating sites for potential nucleophilic attack. researchgate.net The MEP analysis thus provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Thermochemical Calculations and Energetic Analysis of Related Nitroaryl Compounds

Thermochemical calculations are used to predict the thermodynamic stability of molecules, including properties like the heat of formation (ΔHf). researchgate.net For energetic materials like many nitroaromatic compounds, these calculations are vital for assessing stability and potential energy release. core.ac.uk DFT methods, often in conjunction with isodesmic reaction schemes, can provide reliable estimations of these properties. researchgate.net

While specific data for this compound is unavailable, analysis of related nitroaromatic compounds shows clear trends. The introduction of a nitro group generally increases the heat of formation, reflecting a decrease in thermodynamic stability. For instance, the calculated heats of formation for nitrotoluenes are significantly different from that of toluene. These calculations show that the reduction of the nitro group is a thermodynamically favorable process. dnu.dp.ua The energetic properties of this compound would be influenced by both the destabilizing nitro group and the carbonyl function.

| Compound | Calculated Heat of Formation (kcal/mol) | Reference |

|---|---|---|

| 2-Nitrotoluene | 8.61 | researchgate.net |

| 4-Nitrotoluene | 4.89 | researchgate.net |

| 2,4-Dinitrotoluene | 5.58 | researchgate.net |

| 2-Nitroaniline | 15.12 | researchgate.net |

| 4-Nitroaniline | 15.85 | researchgate.net |

| 2,4-Dinitroaniline | 14.04 | researchgate.net |

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the structural characterization of a molecule. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. researchgate.net

For this compound, theoretical spectra would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

C=O stretching: A strong absorption band for the aldehyde carbonyl group, typically expected in the 1720-1740 cm⁻¹ region. researchgate.net

NO₂ stretching: Two distinct bands corresponding to the asymmetric (around 1520-1560 cm⁻¹) and symmetric (around 1345-1385 cm⁻¹) stretching of the nitro group. researchgate.net

C-H stretching: Bands for the aldehydic C-H (around 2720-2820 cm⁻¹) and aromatic C-H (above 3000 cm⁻¹) bonds.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also possible and provide valuable information for confirming the molecular structure. researchgate.netcomu.edu.tr The predicted spectra, when compared with experimental data, can confirm the optimized geometry and electronic structure. Often, a scaling factor is applied to the calculated frequencies to achieve better agreement with experimental values. researchgate.net

Computational Studies on Intermolecular Interactions and Reactivity Prediction

Reactivity Prediction: FMO and MEP analyses are the primary tools for predicting reactivity. The aldehyde group is susceptible to nucleophilic addition at the carbonyl carbon. smolecule.com The strong electron-withdrawing effect of the ortho-nitro group enhances the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions, although the aldehyde side chain's reactivity usually dominates. The nitro group itself can undergo reduction. dnu.dp.uaresearchgate.net

Intermolecular Interactions: The oxygen atoms of the aldehyde and nitro groups can act as hydrogen bond acceptors, while the aldehydic and aromatic hydrogens can act as weak donors. Computational models can quantify the strength of these potential hydrogen bonds with solvents or other molecules. researchgate.net Furthermore, the nitrophenyl ring can participate in π-π stacking interactions, which can be significant in the solid state or in nonpolar solvents. researchgate.net Understanding these non-covalent interactions is key to predicting the molecule's physical properties and its behavior in biological or material science contexts. mdpi.comarxiv.org

Photochemistry and Light-induced Transformations

Photoactivation Mechanisms of 2-Nitrobenzyl Compounds

The photoactivation of 2-nitrobenzyl compounds is initiated by the absorption of UV light, which excites the nitro group. cdnsciencepub.com The primary photochemical event is an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group. researchgate.netchemrxiv.org This process leads to the formation of a transient biradical species. cdnsciencepub.com

Subsequent electronic and structural rearrangements result in the formation of a key intermediate known as an aci-nitro tautomer. researchgate.netnih.govacs.org This intermediate is a quinonoid species and is characterized by a distinct absorption spectrum, typically with a maximum around 400 nm. nih.govacs.org The formation of the aci-nitro intermediate is a pivotal step, as its subsequent decay pathways lead to the final photoproducts. researchgate.net The decay of this intermediate can be influenced by various factors, including the solvent, pH, and the presence of substituents on the aromatic ring. researchgate.net Studies on related 2-nitrobenzyl compounds have shown that the aci-nitro intermediate can revert to the starting nitro compound or proceed to form products. researchgate.net

Photoreactions Involving Intramolecular Hydrogen Atom Transfer

A fundamental step in the photochemistry of 2-nitrobenzyl derivatives is the intramolecular hydrogen atom transfer (HAT). researchgate.netchemrxiv.org Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon atom of the ortho substituent. researchgate.netchemrxiv.org This transfer is a 1,5-hydrogen shift, leading to the formation of the aci-nitro intermediate. rsc.org

This intramolecular HAT is a well-studied phenomenon and is considered the primary photoreaction for many o-nitrobenzyl compounds. researchgate.net The efficiency of this process can be influenced by the specific structure of the compound and the reaction conditions. For the reaction to occur, a hydrogen atom must be available on the carbon atom adjacent to the aromatic ring (the benzylic position). In the case of 2-(2-nitrophenyl)acetaldehyde, the methylene group adjacent to the phenyl ring provides these abstractable hydrogens.

The subsequent reactions of the aci-nitro intermediate determine the final products. In many 2-nitrobenzyl systems, this intermediate undergoes further transformations, including cyclization, to ultimately yield a 2-nitrosobenzaldehyde or a related derivative. nih.govacs.orgresearchgate.net

Photochemical Uncaging and Protecting Group Chemistry Applications

The unique photochemistry of the 2-nitrobenzyl group has been extensively exploited in the development of photoremovable protecting groups, often referred to as "caged" compounds. nih.govresearchgate.netnih.gov These protecting groups allow for the temporary inactivation of a functional group on a molecule, which can then be released with spatial and temporal control using light. acs.org

The 2-nitrobenzyl moiety is a classic example of a photolabile protecting group. nih.gov It can be attached to various functional groups, such as alcohols, amines, and carboxylic acids. Upon irradiation with UV light, the protecting group is cleaved, releasing the active molecule and a 2-nitroso derivative as a byproduct. cdnsciencepub.comresearchgate.net For instance, 2-nitrobenzyl alcohol is known to photochemically convert to 2-nitrosobenzaldehyde. cdnsciencepub.com

This "uncaging" process is of significant interest in biological studies, where it can be used to release signaling molecules, neurotransmitters, or drugs at specific times and locations within a biological system. nih.govwiley-vch.de While specific applications for this compound as a protecting group are not extensively documented in the provided results, its structural similarity to well-known photolabile protecting groups suggests its potential in this area. The aldehyde functionality could potentially be protected and then released photochemically. The efficiency and byproducts of such a reaction would be critical factors in its practical application. wiley-vch.de

Time-Resolved Spectroscopic Studies of Photogenerated Intermediates

Time-resolved spectroscopy is a powerful tool for studying the transient intermediates generated during photochemical reactions. researchgate.netunipr.it Techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy have been instrumental in elucidating the mechanisms of 2-nitrobenzyl photochemistry. nih.govacs.orgrsc.org

Laser flash photolysis studies on various 2-nitrobenzyl compounds have allowed for the direct observation of the short-lived aci-nitro intermediates, which typically absorb in the visible region of the spectrum (around 400 nm). nih.govacs.orgresearchgate.net By monitoring the formation and decay of this absorption, researchers can determine the kinetics of the photochemical process.

Time-resolved infrared spectroscopy provides complementary structural information about the intermediates. rsc.orgd-nb.info For example, TRIR has been used to identify the vibrational modes of the aci-nitro intermediate and subsequent species in the photoreaction of "caged ATP," a derivative of adenosine 5'-triphosphate protected with a 1-(2-nitrophenyl)ethyl group. d-nb.info These studies have helped to confirm the reaction pathways and identify other transient species, such as cyclic intermediates (benzisoxazolidines) and hydrated nitroso compounds, that can be formed during the decay of the primary aci-nitro photoproduct. nih.govacs.orgrsc.org

While direct time-resolved spectroscopic data for this compound itself is not detailed in the search results, the extensive research on analogous 2-nitrobenzyl compounds provides a strong framework for understanding the likely intermediates and their spectroscopic signatures. researchgate.netnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | nih.gov |

| Molecular Weight | 165.15 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1969-73-9 | |

| Physical Form | Solid or low-melting solid or liquid |

Table 2: Key Intermediates in 2-Nitrobenzyl Photochemistry

| Intermediate | Description | Spectroscopic Signature (Typical) | Source |

| Aci-nitro tautomer | Primary quinonoid photoproduct formed after intramolecular hydrogen transfer. | λmax ≈ 400 nm | nih.govacs.org |

| 1,3-Dihydrobenz[c]isoxazol-1-ol | Cyclic intermediate formed from the decay of the aci-nitro tautomer. | Identified by laser flash photolysis and TRIR. | nih.govacs.org |

| 2-Nitrosobenzyl hemiacetal | Intermediate preceding the release of an alcohol leaving group. | Identified by laser flash photolysis and TRIR. | nih.govacs.org |

| 2-Nitrosobenzaldehyde | Common byproduct of the photoreaction of many 2-nitrobenzyl compounds. | - | cdnsciencepub.com |

Q & A

Q. How can computational modeling predict the biological activity of this compound-derived compounds?

- Methodological Answer: Molecular docking (AutoDock, Schrödinger) simulates interactions with target proteins (e.g., enzymes with nitroreductase activity). Pair with MD simulations to assess binding stability. Validate predictions using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.